1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and trifluoromethylating agents. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted piperazines .
Scientific Research Applications
1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced bioavailability
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Methylsulfonyl)piperazine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Trifluoromethyl)piperazine: Lacks the ethylsulfonyl group, making it less versatile in certain chemical reactions.
2,5-Diphenyl-1,4-(trifluoromethylsulfonyl)piperazine: Contains additional phenyl groups, which can influence its chemical properties and applications
Uniqueness: 1-(Ethylsulfonyl)-3-(trifluoromethyl)piperazine is unique due to the combination of the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-ethylsulfonyl-3-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2S/c1-2-15(13,14)12-4-3-11-6(5-12)7(8,9)10/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBHYJCFNWBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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